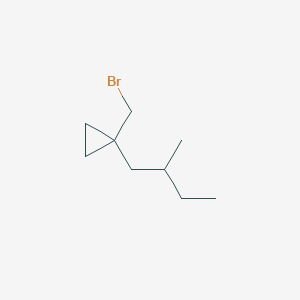
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylbutyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique ring strain and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can be achieved through several methods:
Halogenation of Cyclopropane Derivatives: Starting with a cyclopropane derivative, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Grignard Reaction: A Grignard reagent, such as 2-methylbutylmagnesium bromide, can react with a cyclopropane carboxylate ester to form the desired compound after subsequent bromination.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of azides, amines, ethers, etc.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can act as an electrophile in substitution reactions and undergo ring-opening reactions under certain conditions. Molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Bromomethylcyclopropane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(Chloromethyl)-1-(2-methylbutyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-methylbutyl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7H2,1-2H3 |
InChIキー |
JSRJKHOFZIWHCX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


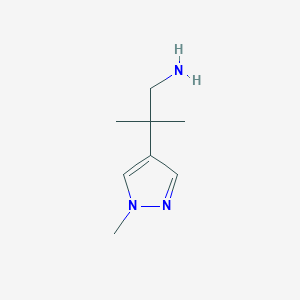
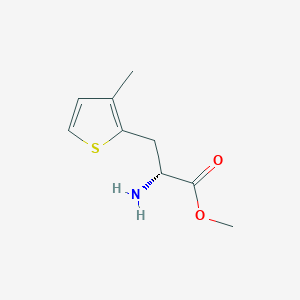
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
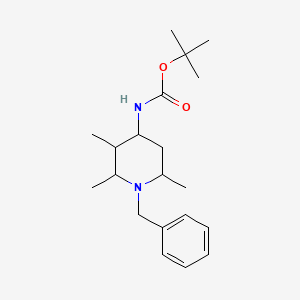
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
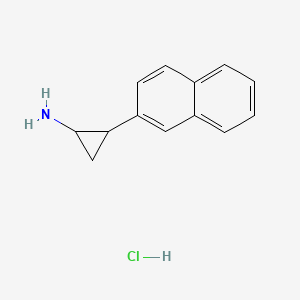

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
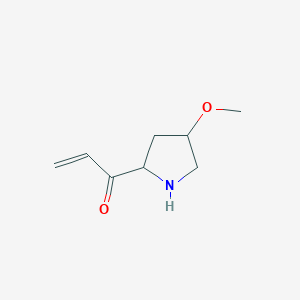

![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)

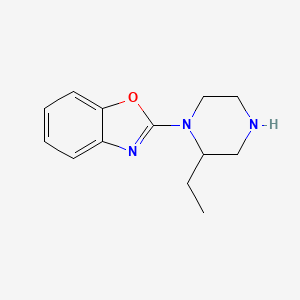
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
